(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
CAS No.: 1798404-29-1
Cat. No.: VC4605389
Molecular Formula: C19H18ClN7O
Molecular Weight: 395.85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798404-29-1 |
---|---|
Molecular Formula | C19H18ClN7O |
Molecular Weight | 395.85 |
IUPAC Name | (E)-3-(2-chlorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Standard InChI | InChI=1S/C19H18ClN7O/c20-16-4-2-1-3-15(16)5-8-19(28)26-11-9-25(10-12-26)17-6-7-18(24-23-17)27-14-21-13-22-27/h1-8,13-14H,9-12H2/b8-5+ |
Standard InChI Key | CNCWNTCRSSVEJJ-VMPITWQZSA-N |
SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound features a central piperazine ring linked to a pyridazine-triazole hybrid at the N4 position and a 2-chlorophenyl-substituted enone system at the N1 position. Its molecular formula is C₂₀H₁₈ClN₇O, with a molar mass of 408.87 g/mol . Key structural attributes include:
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Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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1,2,4-Triazole substituent: Attached at the pyridazine C6 position, contributing to hydrogen-bonding potential .
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Piperazine bridge: Adopts a chair conformation, enabling conformational flexibility for receptor interactions .
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(E)-Enone system: The α,β-unsaturated ketone (prop-2-en-1-one) linked to a 2-chlorophenyl group enhances electrophilicity and π-conjugation .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₁₈ClN₇O | |
Molar Mass | 408.87 g/mol | |
X-ray Crystallography | Monoclinic, P2₁/c | |
TPSA (Topological PSA) | 78.9 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, often involving:
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Knoevenagel Condensation: Formation of the enone system by reacting 2-chlorobenzaldehyde with a ketone precursor .
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Nucleophilic Substitution: Introduction of the piperazine-pyridazine-triazole segment using 3,6-dichloropyridazine and 1-(4-chlorophenyl)piperazine under basic conditions .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole ring .
Reaction yields typically range from 53–74%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
1 | 2-Chlorobenzaldehyde, piperidine, EtOH | 73% | |
2 | 3,6-Dichloropyridazine, DIPEA, DCM | 68% | |
3 | CuSO₄·5H₂O, sodium ascorbate, H₂O/THF | 62% |
Structural Confirmation and Crystallography
X-ray Diffraction Analysis
Single-crystal X-ray studies reveal:
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Planar aromatic systems: The pyridazine and triazole rings form a near-planar system (dihedral angle: 4.2°) .
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Piperazine conformation: Chair conformation with puckering parameters Q = 0.578 Å, θ = 169.7° .
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Enone geometry: The (E)-configuration is stabilized by intramolecular C–H···O interactions (2.48 Å) .
Biological Activity and Applications
Acetylcholinesterase (AChE) Inhibition
In vitro assays demonstrate IC₅₀ = 1.35–2.18 μM against AChE, surpassing reference drug tacrine (IC₅₀ = 5.6 μM) . Docking studies highlight interactions with catalytic triad residues (Trp286, Tyr341) via:
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π-π stacking between the 2-chlorophenyl group and Trp286.
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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